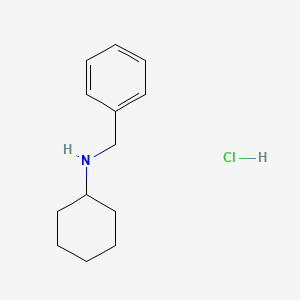

N-苄基环己胺盐酸盐

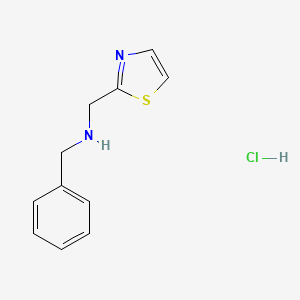

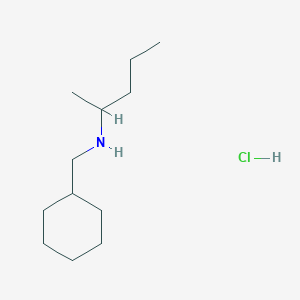

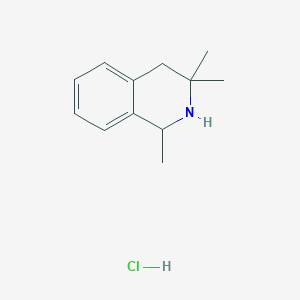

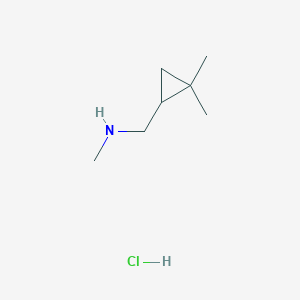

描述

N-Benzylcyclohexylamine hydrochloride is an analytical reference standard categorized as an arylcyclohexylamine . It has been found as a cutting agent in 3,4-MDMA samples .

Synthesis Analysis

The hydrogenolysis of N-Benzylcyclohexylamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts having Pd contents between 0.5 and 10% . Three different silica supports were used, two of them having pore diameters of 60A and 40A and one an amorphous material . Another method for synthesizing N-Benzylcyclohexylamine hydrochloride involves mixing an oxidant, diphenylamine, and an organic solvent under the action of tungstate to obtain C-phenyl-N-benzyl nitrone .Molecular Structure Analysis

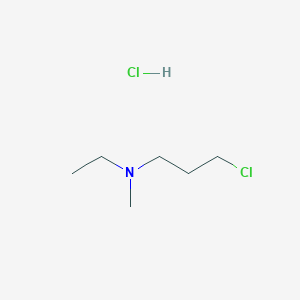

The chemical formula of N-Benzylcyclohexylamine hydrochloride is C13H20ClN . Its exact mass is 225.13 and its molecular weight is 225.760 .Chemical Reactions Analysis

The hydrogenolysis of N-Benzylcyclohexylamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . The rates of debenzylations run over the Pd/SiO2 series of catalysts steadily increased with the use of the 10% Pd to the 2% Pd catalysts .Physical And Chemical Properties Analysis

The chemical formula of N-Benzylcyclohexylamine hydrochloride is C13H20ClN . Its exact mass is 225.13 and its molecular weight is 225.760 . The elemental analysis shows that it contains C, 69.16; H, 8.93; Cl, 15.70; N, 6.20 .科学研究应用

Catalysis and Hydrogenolysis Reactions

The hydrogenolysis of N-benzylcyclohexylamine (NBCA) is an interesting area of study. Researchers have investigated this reaction using Pd/SiO₂ catalysts with varying palladium content. Understanding the catalytic behavior of NBCA can lead to insights into other hydrogenation processes .

安全和危害

The safety data sheet for N-Benzylcyclohexylamine hydrochloride indicates that no special measures are required for handling . After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints . The product generally does not irritate the skin . In case of eye contact, it is advised to rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, it is recommended to consult a doctor .

作用机制

Target of Action

N-Benzylcyclohexylamine hydrochloride (NBCA) is primarily used in the field of chemistry, particularly in hydrogenolysis . Hydrogenolysis is a chemical reaction where a chemical bond is cleaved or ‘lysed’ by the addition of hydrogen . NBCA is often used in conjunction with Pd/SiO2 catalysts .

Mode of Action

The mode of action of NBCA involves its interaction with Pd/SiO2 catalysts in the process of hydrogenolysis . The reaction is initiated by the adsorption of the benzene ring on the catalyst surface where it acts as an ‘anchor’ to hold the C–O bond near the catalyst surface . The reaction rate increases significantly when using catalysts having smaller Pd particles, a phenomenon attributed to a 'nano effect’ .

Biochemical Pathways

The primary biochemical pathway affected by NBCA is the hydrogenolysis of C–C bonds . This process plays a significant role in several areas of chemistry, including petroleum refining and organic synthesis . In organic synthesis, low temperature and pressure Pd catalyzed hydrogenolyses are used to remove benzyl blocking or protecting groups from benzyl ethers, esters, amines, or amides .

Result of Action

The result of NBCA’s action is the successful hydrogenolysis of C–C bonds . This process is essential in various chemical reactions, particularly in the removal of benzyl blocking or protecting groups in organic synthesis .

Action Environment

The action of NBCA is influenced by environmental factors such as temperature and pressure . The hydrogenolysis of NBCA is carried out at low temperature and pressure . The type of silica support used in the catalyst also influences the reaction rate . For instance, different silica supports with varying pore diameters were observed to have different effects on the reaction rate .

属性

IUPAC Name |

N-benzylcyclohexanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIRAQIPRWLSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075106 | |

| Record name | N-Benzylcyclohexylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylcyclohexylamine hydrochloride | |

CAS RN |

16350-96-2 | |

| Record name | Benzenemethanamine, N-cyclohexyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016350962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylcyclohexylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

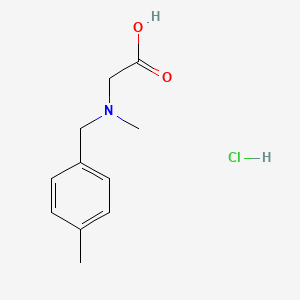

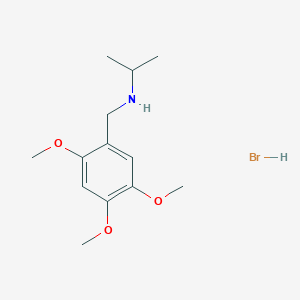

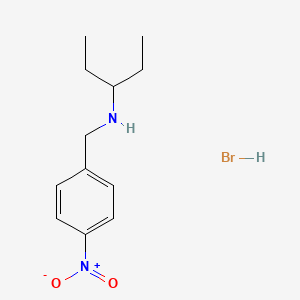

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060015.png)

![2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060018.png)

![3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3060019.png)

![[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B3060025.png)

![[Cyclohexyl(2-thienyl)methyl]amine hydrochloride](/img/structure/B3060027.png)

![[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B3060029.png)